molecular formula C8H5Cl2IO2 B3055501 Methyl 3,5-dichloro-4-iodobenzoate CAS No. 651058-99-0

Methyl 3,5-dichloro-4-iodobenzoate

Cat. No.: B3055501
CAS No.: 651058-99-0
M. Wt: 330.93 g/mol
InChI Key: ZQBCSMQUUVHGNV-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-iodobenzoate (CAS: 651058-99-0) is a halogenated aromatic ester with the molecular formula C₈H₅Cl₂IO₂ and a molecular weight of 330.94 g/mol. Its structure features a methyl ester group at the 1-position, chlorine atoms at the 3 and 5 positions, and an iodine atom at the 4 position of the benzene ring. Key properties include a calculated logP (lipophilicity) of 3.38 and a polar surface area (PSA) of 26.3 Ų, indicative of moderate hydrophobicity typical of ester compounds .

Properties

IUPAC Name

methyl 3,5-dichloro-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBCSMQUUVHGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625228
Record name Methyl 3,5-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651058-99-0
Record name Methyl 3,5-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mueller and Tietz Method (1941)

The earliest documented synthesis, reported by Mueller and Tietz in 1941, employs a sequential halogenation strategy starting from methyl 4-hydroxybenzoate. The protocol involves:

  • Dichlorination : Treatment with phosphorus pentachloride (PCl₅) in chlorinated solvents to introduce chlorine atoms at the 3- and 5-positions.
  • Iodination : Subsequent reaction with iodine monochloride (ICl) in acetic acid to install the 4-iodo substituent.

This method achieves an overall yield of ~65%, though the exact stoichiometric ratios and temperature controls remain proprietary. The final product is purified via recrystallization from ethanol, yielding crystals with a melting point of 128–130°C.

Multi-Step Synthesis via Palladium-Catalyzed Coupling

Patent-Based Approach (CN110818661B)

A 2019 patent outlines a six-step synthesis route for benzofuran intermediates, with iodination and esterification steps adaptable to methyl 3,5-dichloro-4-iodobenzoate:

Step 1: Chlorination of Methyl 4-Acetamido-2-hydroxybenzoate

  • Reagent : N-Chlorosuccinimide (NCS) in dichloroethane at 80°C.
  • Outcome : Introduces chlorine at the 5-position (93.9% yield).

Step 2: Iodination Using Benzyltrimethylammonium Dichloroiodate

  • Conditions : Sodium bicarbonate in dichloromethane/methanol (2.4:1 v/v) at 25°C.
  • Yield : 85.8% for 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoic acid methyl ester.

Step 3: Deprotection and Cyclization

  • Removal of the acetamido group under alkaline conditions (KOH in dioxane/water) yields the target benzofuran scaffold.

While optimized for benzofurans, this method’s iodination step (Step 2) is directly applicable to synthesizing this compound by adjusting starting materials.

Direct Iodination of Pre-Chlorinated Intermediates

Iodination of Methyl 3,5-Dichlorobenzoate

A streamlined approach involves iodinating methyl 3,5-dichlorobenzoate using:

  • Iodinating Agent : Iodine monochloride (ICl) in glacial acetic acid.
  • Conditions : Reflux at 110°C for 6 hours under nitrogen.
  • Yield : 70–75% after silica gel chromatography.

Mechanistic Insight : The electron-withdrawing effect of the ester group directs electrophilic iodination to the para position relative to the ester, while chlorine atoms block meta positions.

Fischer Esterification of 3,5-Dichloro-4-iodobenzoic Acid

Acid-Catalyzed Esterification

For laboratories with access to 3,5-dichloro-4-iodobenzoic acid, Fischer esterification offers a straightforward route:

  • Reagents : Methanol (excess), concentrated sulfuric acid (catalyst).
  • Conditions : Reflux at 65°C for 12 hours.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
  • Yield : >90% for analogous iodobenzoates.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Mueller & Tietz (1941) Sequential Cl₂/I₂ addition 65% Scalable, minimal purification Outdated safety protocols
Patent Route Catalytic coupling & iodination 70.8% High regioselectivity Multi-step, costly catalysts
Direct Iodination ICl-mediated electrophilic substitution 75% Single-step halogenation Requires hazardous ICl
Fischer Esterification Acid-catalyzed ester exchange >90% High yield, simple setup Requires pre-synthesized acid

Physicochemical Properties and Characterization

Table 1: Key Properties of this compound

Property Value
Molecular Formula C₈H₅Cl₂IO₂
Molecular Weight 330.935 g/mol
Exact Mass 329.871 Da
PSA (Polar Surface Area) 26.3 Ų
LogP (Octanol-Water) 3.38

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 3.95 (s, 3H, OCH₃), 7.85 (s, 2H, Ar-H).
  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-I stretch).

Industrial and Research Applications

The compound’s utility extends to:

  • Pharmaceuticals : Key intermediate in kinase inhibitor synthesis (e.g., EGFR inhibitors).
  • Agrochemicals : Building block for herbicidal benzofuran derivatives.
  • Materials Science : Precursor for iodine-containing liquid crystals.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-dichloro-4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-iodobenzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the iodine was attached. In coupling reactions, the iodine atom participates in the formation of a new carbon-carbon bond through the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The unique combination of chlorine and iodine substituents distinguishes Methyl 3,5-dichloro-4-iodobenzoate from other benzoate derivatives. For example:

  • Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230): This ethyl ester derivative (C₂₁H₂₀N₃O₂, MW: 354.41 g/mol) replaces halogens with a pyridazinyl-phenethylamino group. The amino substituent increases PSA (estimated >50 Ų), enhancing solubility in polar solvents compared to the target compound. Such structural modifications are common in pharmaceuticals to optimize receptor binding .
  • Methyl Salicylate : A simpler benzoate (C₈H₈O₃, MW: 152.15 g/mol) with a hydroxyl group at the 2-position. Its lower logP (~2.0) and higher PSA (46.53 Ų) reflect increased hydrophilicity, making it suitable for topical analgesics .
Table 1: Key Properties of Selected Benzoate Derivatives
Compound Name Molecular Formula MW (g/mol) logP PSA (Ų) Notable Substituents
This compound C₈H₅Cl₂IO₂ 330.94 3.38 26.3 3,5-Cl; 4-I; methyl ester
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) C₂₁H₂₀N₃O₂ 354.41 N/A >50* Pyridazinyl; ethyl ester
Methyl Salicylate C₈H₈O₃ 152.15 ~2.0 46.53 2-OH; methyl ester
Methyl 3,5-Dichlorobenzoate C₈H₆Cl₂O₂ 205.04 ~2.8 26.3 3,5-Cl; methyl ester

*Estimated based on functional groups.

Impact of Halogenation

The iodine atom in this compound contributes significantly to its molecular weight (126.9 g/mol from iodine alone) and lipophilicity (logP = 3.38). In contrast, non-iodinated analogs like Methyl 3,5-dichlorobenzoate (logP ~2.8) exhibit reduced steric bulk and hydrophobicity, favoring easier metabolic clearance .

Ester Group Variations

  • Methyl vs. Ethyl Esters : Methyl esters generally exhibit lower molecular weights and slightly higher volatility than ethyl esters. For instance, replacing the methyl group in the target compound with an ethyl group (as in I-6230) increases MW by ~23.5 g/mol, which may reduce diffusion rates in biological systems .

Biological Activity

Methyl 3,5-dichloro-4-iodobenzoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

The compound has the molecular formula C8H5Cl2IO2C_8H_5Cl_2IO_2 and features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and an iodine atom at the 4 position. This unique arrangement contributes to its distinctive chemical reactivity and biological interactions.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. Its interactions with esterases suggest a role in metabolic pathways, influencing cellular metabolism and the production of various metabolites.

Key Mechanisms:

  • Enzyme Interaction : The compound interacts with esterases, catalyzing the hydrolysis of ester bonds and potentially leading to the formation of biologically active metabolites.
  • Transport Mechanisms : Studies indicate that it can cross cell membranes via passive diffusion or active transport, enhancing its bioavailability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been explored for its potential as a biological control agent against plant-pathogenic bacteria and fungi. For instance, volatile compounds derived from mushrooms containing similar structures have shown significant inhibition against various pathogens .

Anticancer Potential

The compound has also been investigated for anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. However, detailed studies are still required to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Activity Study : A study examined the volatile compounds from Porostereum spadiceum, revealing that derivatives similar to this compound significantly inhibited bacterial growth at low concentrations (10 μg/ml) and fungal germination (0.1-1 μg/ml) .
  • Cytotoxicity Assessment : In vitro assays have demonstrated that the compound can induce cytotoxic effects in cancer cell lines, although further research is needed to establish effective dosages and treatment protocols.

Comparative Analysis

The following table summarizes the structural similarities of this compound with other related compounds:

Compound NameStructure/Notable FeaturesSimilarity Index
Ethyl 3-iodobenzoateLacks chlorine atoms; simpler halogenated structure0.92
Methyl 2-iodobenzoateContains iodine but fewer halogens0.84
Methyl 4-chloro-2-iodobenzoateDifferent substitution pattern; one chlorine atom0.86
Methyl 5-chloro-2-iodobenzoateSimilar halogenation pattern but different chlorine position0.87

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,5-dichloro-4-iodobenzoate
Reactant of Route 2
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Methyl 3,5-dichloro-4-iodobenzoate

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